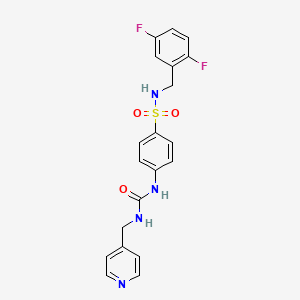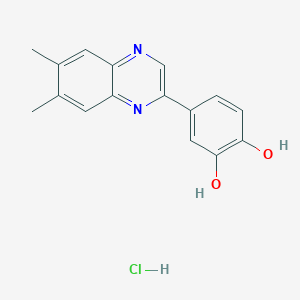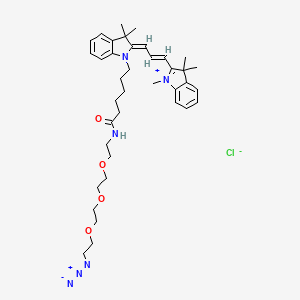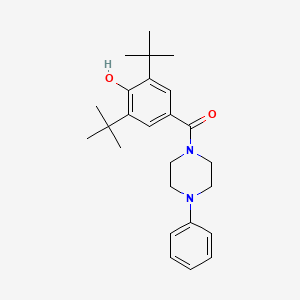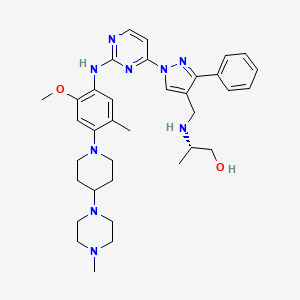
Egfr-IN-101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-101 is a 2-phenylamino pyrimidine derivative that functions as an inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the study of non-small cell lung cancer (NSCLC) due to its ability to inhibit various EGFR mutations, including L858R, T790M, and C797S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-101 involves the formation of the 2-phenylamino pyrimidine core through a series of chemical reactions. The initial step typically involves the condensation of a substituted aniline with a pyrimidine derivative under acidic conditions. This is followed by further functionalization to introduce the phenylamino group at the 2-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-101 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylamino group, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the pyrimidine ring, affecting the compound’s binding affinity to EGFR.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, each with potentially different inhibitory activities against EGFR .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-101 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of 2-phenylamino pyrimidine derivatives.
Biology: Employed in the study of EGFR signaling pathways and their role in cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for treating non-small cell lung cancer and other EGFR-related malignancies.
Industry: Utilized in the development of new EGFR inhibitors with improved efficacy and reduced resistance.
Wirkmechanismus
Egfr-IN-101 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways responsible for cell proliferation, survival, and angiogenesis. The compound specifically targets the ATP-binding site of the EGFR, effectively competing with ATP and preventing its binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Similar to erlotinib, it targets the EGFR tyrosine kinase domain.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness of Egfr-IN-101
This compound is unique due to its ability to inhibit a broader range of EGFR mutations, including the challenging L858R, T790M, and C797S mutations. This makes it a valuable compound for overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Eigenschaften
Molekularformel |
C35H47N9O2 |
|---|---|
Molekulargewicht |
625.8 g/mol |
IUPAC-Name |
(2S)-2-[[1-[2-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]-3-phenylpyrazol-4-yl]methylamino]propan-1-ol |
InChI |
InChI=1S/C35H47N9O2/c1-25-20-30(32(46-4)21-31(25)43-14-11-29(12-15-43)42-18-16-41(3)17-19-42)38-35-36-13-10-33(39-35)44-23-28(22-37-26(2)24-45)34(40-44)27-8-6-5-7-9-27/h5-10,13,20-21,23,26,29,37,45H,11-12,14-19,22,24H2,1-4H3,(H,36,38,39)/t26-/m0/s1 |
InChI-Schlüssel |
RBGCSMIUHIZHAB-SANMLTNESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CN[C@@H](C)CO |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CNC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)


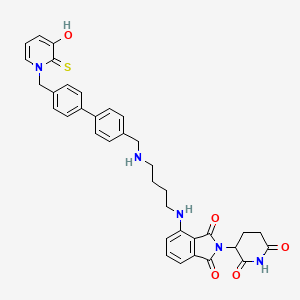


![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
